(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, and is substituted with a phenothiazine moiety, known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE. This intermediate is then reacted with 3-(10H-phenothiazin-10-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazolidine-2,4-dione core may also contribute to its biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine derivatives: Compounds such as chlorpromazine and promethazine, which share the phenothiazine core.
Thiazolidinedione derivatives: Compounds such as pioglitazone and rosiglitazone, which share the thiazolidinedione core.
Uniqueness
The uniqueness of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE lies in its combination of the phenothiazine and thiazolidinedione moieties, which may result in a unique pharmacological profile and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H20N2O4S2 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H20N2O4S2/c1-32-18-8-6-7-17(15-18)16-23-25(30)27(26(31)34-23)14-13-24(29)28-19-9-2-4-11-21(19)33-22-12-5-3-10-20(22)28/h2-12,15-16H,13-14H2,1H3/b23-16- |
InChI Key |
HANQYPCROPFXLW-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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